molecular formula C15H22N2O4S B4690940 N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

Cat. No.: B4690940
M. Wt: 326.4 g/mol
InChI Key: DCZGPUCNXISLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonamide group, and the formation of the ether linkage. Common reagents used in these reactions include pyrrolidine, sulfonyl chlorides, and various alkylating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ether linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine ring can interact with various receptors and proteins. These interactions can lead to the modulation of biological processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
  • N,N-Diethyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
  • N,N-Dipropyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

Uniqueness

N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N,3-trimethyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-10-13(22(19,20)16(2)3)6-7-14(12)21-11-15(18)17-8-4-5-9-17/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZGPUCNXISLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

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